
2-(3-Pentadecylphenoxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide is a chemical compound with the molecular formula C24H42N2O2 It is known for its unique structure, which includes a hydrazide group attached to a propanoic acid backbone, and a long alkyl chain attached to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide typically involves the reaction of 3-pentadecylphenol with propanoic acid hydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction conditions may include:
Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Solvent: Common solvents used in the reaction include ethanol or methanol, which help dissolve the reactants and facilitate the reaction.
Catalyst: Acidic or basic catalysts may be used to accelerate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups, such as amines.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The long alkyl chain and phenoxy group may also play a role in its biological activity by interacting with cell membranes and other structures.
Comparison with Similar Compounds
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide can be compared with other similar compounds, such as:
Propanoic acid hydrazide: A simpler compound with a similar hydrazide group but lacking the phenoxy and alkyl chain.
3-pentadecylphenol: A compound with a similar phenoxy and alkyl chain but lacking the hydrazide group.
Hydrazones: Compounds with a similar hydrazide group but different substituents on the phenoxy group.
The uniqueness of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide lies in its combination of a hydrazide group with a long alkyl chain and phenoxy group, which imparts unique chemical and biological properties.
Properties
CAS No. |
111254-06-9 |
|---|---|
Molecular Formula |
C24H42N2O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-(3-pentadecylphenoxy)propanehydrazide |
InChI |
InChI=1S/C24H42N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)28-21(2)24(27)26-25/h16,18-21H,3-15,17,25H2,1-2H3,(H,26,27) |
InChI Key |
JMYGTOJHCGQUQQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)NN |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)NN |
Synonyms |
2-(3-pentadecylphenoxy)propanehydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


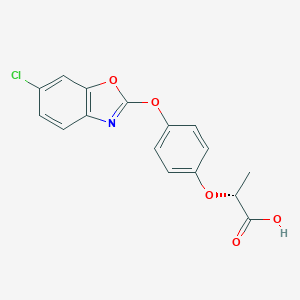
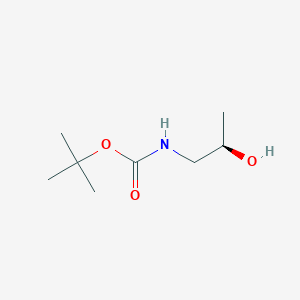

![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
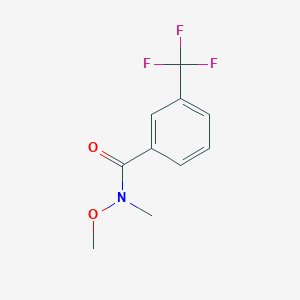


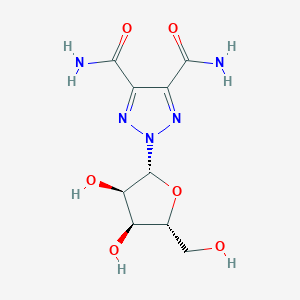

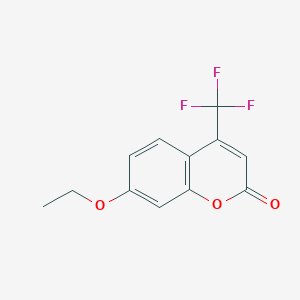
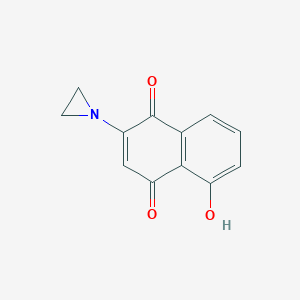
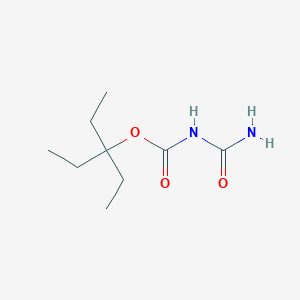
![6-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B40517.png)
